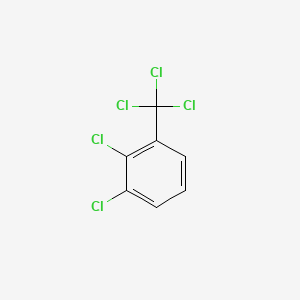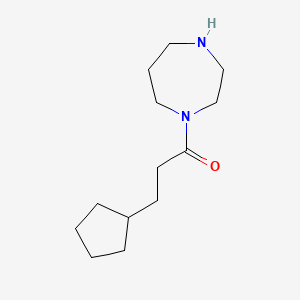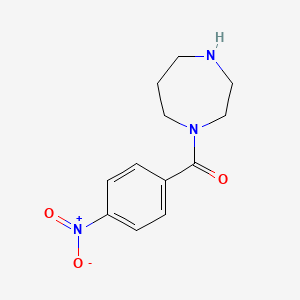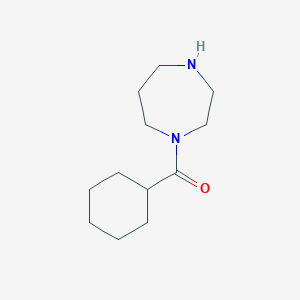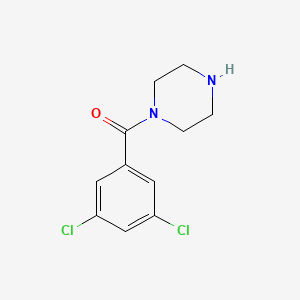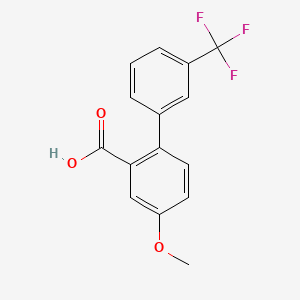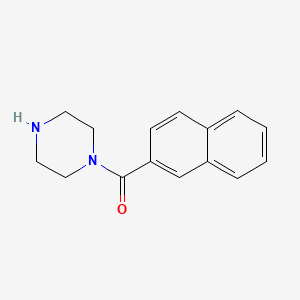
1-(Naphthalene-2-carbonyl)piperazine
Vue d'ensemble
Description
1-(Naphthalene-2-carbonyl)piperazine is a chemical compound with the molecular weight of 276.77 . It is a hydrochloride salt and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H . This indicates the presence of a six-membered ring containing two opposing nitrogen atoms. Physical And Chemical Properties Analysis
This compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 276.77 . The compound is stored at room temperature .Applications De Recherche Scientifique
Piperazine Derivatives in Medicine
Piperazine and its derivatives, including 1-(Naphthalene-2-carbonyl)piperazine, have a broad spectrum of therapeutic uses. These compounds are integral in the rational design of drugs due to their potential in treating various conditions. Piperazine-based molecules are known for their roles in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging applications. The modification of substituents on the piperazine ring significantly influences the medicinal potential of the resultant molecules, highlighting the versatility and importance of this moiety in drug discovery and design (Rathi et al., 2016).
Role in Anti-mycobacterial Activity
Piperazine, a core structure in many pharmacologically active compounds, plays a crucial role in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB). Piperazine-based molecules have shown significant activity against both drug-susceptible and drug-resistant strains of MTB. This review underscores the importance of piperazine as a building block in developing potent anti-TB molecules, providing insights into the design, rationale, and structure-activity relationship of these compounds (Girase et al., 2020).
Naphthalimides in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles with the naphthalene framework, demonstrate extensive potential in medicinal applications. These compounds interact with various biological entities, exhibiting significant potential as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, as well as in diagnostic and cell imaging applications. The review provides a comprehensive overview of the current research and development of heterocyclic naphthalimides, including their potential in various therapeutic areas and as diagnostic and pathologic probes (Gong et al., 2016).
Development of Piperazine-based Medicines
The review explores the in vitro and in vivo investigations of piperazine and morpholine analogues, highlighting their broad spectrum of pharmaceutical applications. The review discusses the current trends in the synthesis of piperazine and morpholine analogues and reveals their potent pharmacophoric activities, showcasing the relevance of these compounds in modern medicinal chemistry (Mohammed et al., 2015).
Biological Potentials of Piperazines
Piperazines and their derivatives exhibit a wide range of biological and pharmacological properties, including antimicrobial, anti-tubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. The modifications in the piperazine moiety have been shown to enhance potency, efficacy, and reduce toxicity, indicating the significance of piperazine-based compounds in drug development and therapeutic applications (Verma & Kumar, 2017).
Safety and Hazards
The safety information for 1-(Naphthalene-2-carbonyl)piperazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
It is often used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Related compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that 1-(Naphthalene-2-carbonyl)piperazine might also interact with targets in a similar manner, leading to changes in cellular processes.
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,16H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNWRHYYFFLLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
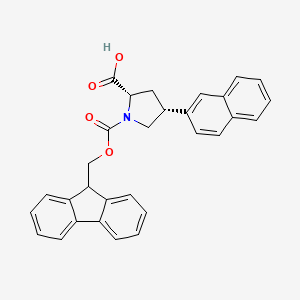
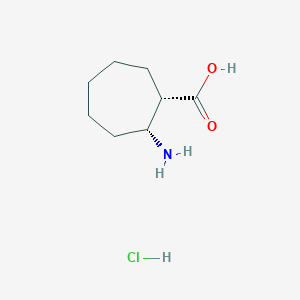
![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
